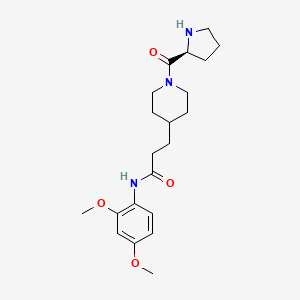

![molecular formula C17H15FN6O B5591656 1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)

1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole represents a compound within the 1,2,4-triazole class, known for its heterocyclic nature comprising nitrogen and sulfur. This class of compounds is recognized for its diverse pharmacological activities and applications in material science due to their structural versatility.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves 1,3-dipolar cycloaddition reactions, utilizing azides and alkenes or alkynes as precursors. A specific method involves reacting heteroaryl prop-2-yn-1-yl carboxylate with aromatic azides via a Cu(I)-catalyzed cycloaddition (Kaushik et al., 2017).

Molecular Structure Analysis

1,2,4-Triazoles exhibit diverse molecular geometries, influenced by their substituents. Crystallographic analysis reveals the presence of various intermolecular interactions stabilizing the crystalline structure, such as hydrogen bonding and π-π stacking interactions (Panini et al., 2014).

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in numerous chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. Their chemical properties are often explored in the context of their potential bioactivity, including antimicrobial and antifungal properties (Nagamani et al., 2018).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, including melting points, solubility, and crystalline form, are crucial for their application in pharmaceutical formulations. These properties are determined through a combination of experimental techniques and theoretical calculations (Bihdan & Parchenko, 2017).

Chemical Properties Analysis

1,2,4-Triazole derivatives exhibit a wide range of chemical behaviors, including their reactivity towards various organic transformations and their role as ligands in coordination chemistry. Their chemical properties are foundational to their biological activities and applications in medicinal chemistry (Moreno-Fuquen et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Recent research has demonstrated innovative approaches to synthesizing triazole derivatives, emphasizing their broad-spectrum biological significance. For instance, Zaheer et al. (2021) reported a facile microwave-assisted synthesis of (benzylideneamino)triazole–thione derivatives of flurbiprofen, highlighting their significant analgesic effects in vivo. This study exemplifies the potential of triazole compounds in medicinal chemistry, particularly as analgesic agents (Zaheer et al., 2021).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal efficacy of triazole derivatives has been widely studied. Kaushik et al. (2017) synthesized ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety, displaying moderate to good activity against various bacteria and fungal strains. This research underscores the role of triazole derivatives as promising candidates for antimicrobial and antifungal agents (Kaushik et al., 2017).

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-3-(furan-2-yl)-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O/c18-13-4-1-5-14(10-13)24-16(7-2-8-23-12-19-11-20-23)21-17(22-24)15-6-3-9-25-15/h1,3-6,9-12H,2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENYFZKAYQGJAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NC(=N2)C3=CC=CO3)CCCN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5591601.png)

![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591605.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)

![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)

![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)

![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)

![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)

![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)

![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)